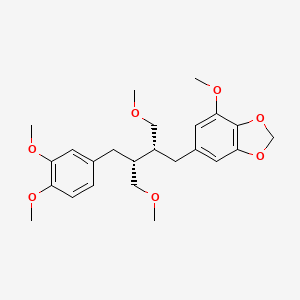
Niranthin
Vue d'ensemble
Description
6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is a natural product found in Phyllanthus amarus, Phyllanthus virgatus, and other organisms with data available.
Applications De Recherche Scientifique
Potentiel anxiolytique
Niranthin a été identifié pour son potentiel en tant qu'agent anxiolytique. Des études ont montré qu'il peut être utilisé pour gérer les troubles anxieux. Des recherches in vivo et computationnelles ont indiqué que la this compound pourrait jouer un rôle dans la médiation du GABA, qui est une cible commune pour les médicaments anxiolytiques .
Activité antioxydante
This compound présente des propriétés antioxydantes significatives. Cette activité est cruciale car le stress oxydatif est impliqué dans diverses maladies chroniques, notamment les troubles neurodégénératifs, les maladies cardiovasculaires et le cancer. La capacité antioxydante de la this compound pourrait être exploitée dans des applications thérapeutiques pour atténuer les dommages oxydatifs .
Effets anti-inflammatoires et immunomodulateurs
Le composé a démontré des effets anti-inflammatoires et immunomodulateurs. Ces propriétés sont bénéfiques dans le traitement des maladies inflammatoires et dans la modulation de la réponse immunitaire, ce qui peut être particulièrement utile dans les troubles auto-immuns et les réactions allergiques .
Effets hépatoprotecteurs
This compound aurait des effets hépatoprotecteurs, qui pourraient être précieux dans le traitement des maladies du foie. Il peut offrir une protection contre l'hépatotoxicité et améliorer la fonction hépatique, ce qui est essentiel pour les patients souffrant de troubles hépatiques .
Applications antivirales
La recherche a suggéré que this compound pourrait servir d'inhibiteur potentiel du virus de l'hépatite C. Des études de docking moléculaire ont montré que la this compound se lie efficacement à la polymérase virale, indiquant sa promesse en tant qu'agent antiviral .
Propriétés anticancéreuses
This compound a été étudié pour ses propriétés anticancéreuses. Il peut inhiber la croissance des cellules cancéreuses et pourrait être développé en un agent thérapeutique pour le traitement du cancer. Sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire en fait un candidat pour des recherches supplémentaires en oncologie .
Mécanisme D'action
Niranthin has been evaluated as an anxiolytic agent. GABA-A receptor mediation was evaluated by pretreating the mice with the GABA-A receptor antagonist Flumazenil before the EPM task. Molecular docking simulation studies carried out by Vlife QSAR software showed that this compound have shown comparatively best docking score compared to the standard drug Diazepam .
Safety and Hazards
Orientations Futures
While Niranthin has shown potential in the management of anxiety disorder , more in-depth experimental explorations will be required to use this compound as an anti-anxiety drug in the future . It also has potential as a lead molecule for the discovery of therapeutic candidates, especially for the development of therapies for inflammatory and immune-related diseases .
Analyse Biochimique
Biochemical Properties
Niranthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β in U937 macrophages . These interactions suggest that this compound can modulate inflammatory responses by interfering with key signaling pathways such as NF-κB, MAPKs, and PI3K-Akt .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to suppress the production of pro-inflammatory mediators in macrophages, thereby reducing inflammation . Additionally, this compound has been shown to have anxiolytic effects, potentially mediated through the GABA-A receptor . This suggests that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase-2 . This compound also interferes with the activation of NF-κB, MAPKs, and PI3K-Akt signaling pathways, leading to reduced production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anxiolytic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and anxiolytic effects without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-2 and modulates the production of key metabolites like prostaglandin E2 . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall therapeutic potential.
Propriétés
IUPAC Name |
6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFGIEPQSDGMJJ-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-77-4 | |
| Record name | Niranthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


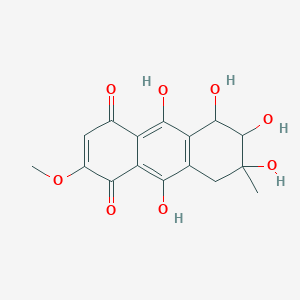
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)


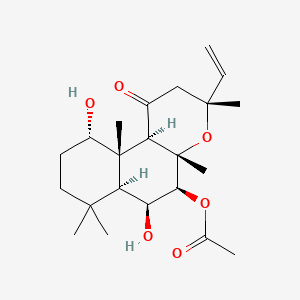
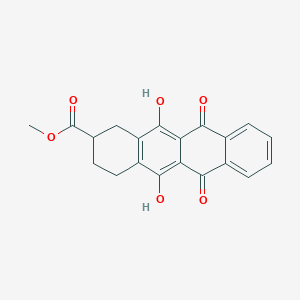
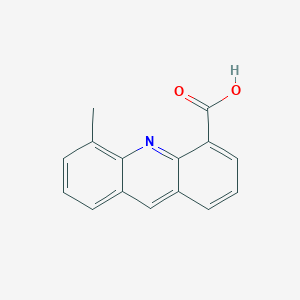
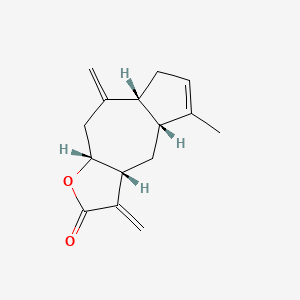
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1253514.png)

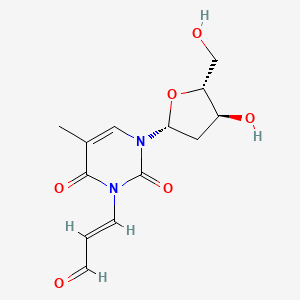
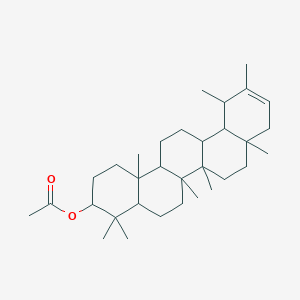
![(2R)-4-methyl-2-[[(2S)-1-methylpiperidin-2-yl]methyl]-2,3-dihydropyran-6-one](/img/structure/B1253518.png)
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)
